

An In-depth Technical Guide to the Influenza Nucleoprotein (NP) Epitope (147-155)

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Compound of Interest

Compound Name: Influenza NP (147-155)

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Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication. Within this protein lies the nonameric peptide sequence spanning amino acids 147-155, a critical target for the host cellular immune response. This peptide, with the sequence Threonine-Tyrosine-Glutamine-Arginine-Threonine-Arginine-Alanine-Leucine-Valine (TYQRTRALV), is an immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2K^d. Its conserved nature across various influenza A strains makes it a prime candidate for the development of universal influenza vaccines and immunotherapies. This technical guide provides a comprehensive overview of the **Influenza NP (147-155)** peptide, including its physicochemical properties, immunological significance, relevant experimental data, and detailed protocols for its study.

Physicochemical and Immunological Properties

The TYQRTRALV peptide is a well-characterized epitope recognized by CD8⁺ T-cells. While its binding affinity to H-2K^d is relatively low compared to other viral epitopes, it paradoxically elicits a dominant T-cell response.

Property	Value	Reference
Amino Acid Sequence	Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val (TYQRTRALV)	[1][2][3][4]
Molecular Weight	~1107.29 g/mol	[3][4]
Molecular Formula	C48H82N16O14	[3][4]
MHC Restriction	H-2K ^d (murine)	
Immunological Role	Immunodominant CD8 ⁺ T-cell epitope	

Quantitative Immunological Data

The immunogenicity of the NP (147-155) peptide has been quantified through various assays, demonstrating its ability to elicit robust T-cell responses.

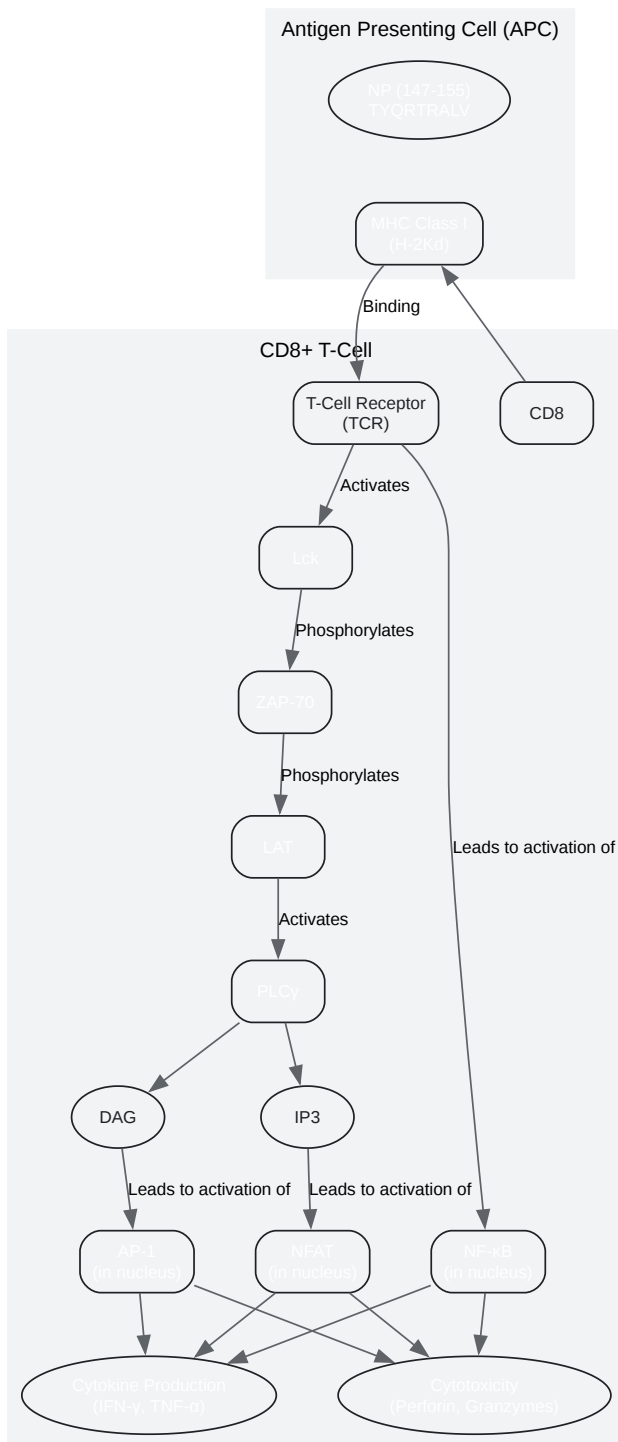
T-Cell Activation and Effector Function

Assay	Experimental Detail	Result	Reference
IFN- γ ELISPOT	Splenocytes from mice immunized with recombinant NP were stimulated with NP (147-155) peptide.	19 ± 1 to 35 ± 1 SFC/ 10^6 splenocytes	
In Vivo Cytotoxicity	Mice were immunized with NP (147-155) peptide and adjuvants, followed by a viral challenge.	Partial to significant protection against lethal influenza challenge, with survival rates up to 50%.	
Intracellular Cytokine Staining	CD8 ⁺ T-cells from influenza-infected mice were stimulated with NP (147-155) peptide.	A significant population of IFN- γ and TNF- α producing CD8 ⁺ T-cells was detected.	

Signaling Pathway

The recognition of the **Influenza NP (147-155)** peptide presented by an MHC class I molecule on the surface of an antigen-presenting cell (APC) or an infected cell by a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and the execution of its effector functions.

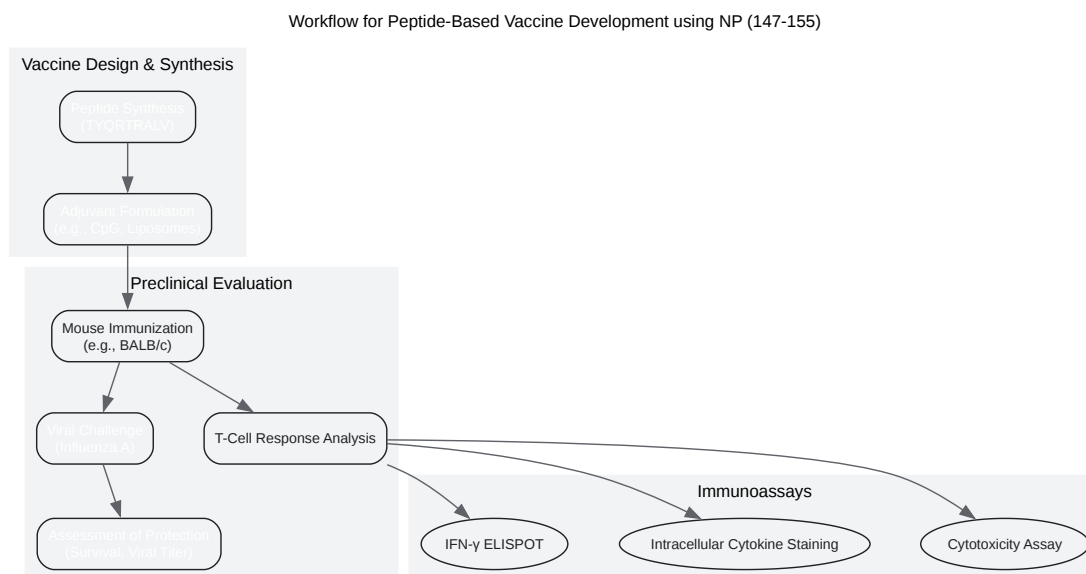
T-Cell Receptor Signaling Pathway for NP (147-155) Recognition

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Caption: TCR signaling upon NP (147-155) recognition.

Experimental Workflows

The **Influenza NP (147-155)** peptide is a valuable tool in influenza research and vaccine development. Below is a generalized workflow for evaluating a peptide-based vaccine candidate incorporating this epitope.



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Caption: Peptide-based vaccine development workflow.

Experimental Protocols

In Vitro T-Cell Stimulation and Intracellular Cytokine Staining

This protocol describes the stimulation of splenocytes with the NP (147-155) peptide followed by intracellular staining for cytokines to identify antigen-specific T-cells by flow cytometry.^[1]

Materials:

- Single-cell suspension of splenocytes from immunized or infected mice.
- Complete RPMI-1640 medium.
- **Influenza NP (147-155)** peptide (TYQRTRALV).
- Brefeldin A.
- Fixation/Permeabilization buffers.
- Fluorochrome-conjugated antibodies against CD3, CD8, IFN- γ , and TNF- α .
- Flow cytometer.

Procedure:

- Prepare a single-cell suspension of splenocytes and adjust the cell concentration to $1-2 \times 10^6$ cells/mL in complete RPMI medium.
- Plate 1 mL of the cell suspension into each well of a 24-well plate.
- Add the NP (147-155) peptide to the desired final concentration (e.g., 1-10 $\mu\text{g/mL}$). Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
- Incubate the plate at 37°C in a 5% CO₂ incubator.
- After approximately 2 hours of incubation, add Brefeldin A to each well to a final concentration of 10 $\mu\text{g/mL}$ to inhibit cytokine secretion.

- Continue incubation for another 4-16 hours.
- Harvest the cells and wash with PBS.
- Stain for surface markers (CD3, CD8) according to the antibody manufacturer's protocol.
- Fix and permeabilize the cells using a commercial kit or a formaldehyde/saponin-based buffer system.
- Stain for intracellular cytokines (IFN- γ , TNF- α) with fluorochrome-conjugated antibodies.
- Wash the cells and resuspend in FACS buffer.
- Acquire data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD8+ T-cell population.

Chromium Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells pulsed with the NP (147-155) peptide.

Materials:

- Effector cells: Splenocytes or purified CD8+ T-cells from immunized or infected mice.
- Target cells: A suitable cell line that expresses H-2K^d (e.g., P815).
- **Influenza NP (147-155)** peptide.
- Sodium Chromate (Na₂⁵¹CrO₄).
- 96-well round-bottom plates.
- Gamma counter.

Procedure:

- Target Cell Labeling:

- Resuspend target cells at 1×10^7 cells/mL in complete medium.
- Add 100 μ Ci of ^{51}Cr and incubate for 1-2 hours at 37°C , mixing occasionally.
- Wash the labeled target cells 3-4 times with a large volume of medium to remove excess ^{51}Cr .
- Resuspend the cells at 1×10^5 cells/mL.
- Peptide Pulsing:
 - Incubate the labeled target cells with the NP (147-155) peptide (e.g., 1 μ g/mL) for 30-60 minutes at 37°C .
- Assay Setup:
 - Plate 100 μ L of the peptide-pulsed target cells into a 96-well round-bottom plate (10,000 cells/well).
 - Prepare serial dilutions of the effector cells and add 100 μ L to the wells to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).
 - Spontaneous Release Control: Add 100 μ L of medium instead of effector cells to wells with target cells.
 - Maximum Release Control: Add 100 μ L of 1% Triton X-100 to wells with target cells to lyse all cells.
- Incubation and Data Collection:
 - Centrifuge the plate at a low speed to initiate cell contact and incubate for 4-6 hours at 37°C .
 - After incubation, centrifuge the plate again to pellet the cells.
 - Carefully harvest 100 μ L of the supernatant from each well and transfer to tubes for counting in a gamma counter.

- Calculation:
 - Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The **Influenza NP (147-155)** peptide, TYQRTRALV, remains a cornerstone for research into cellular immunity against influenza A virus. Its high degree of conservation and immunodominance make it an invaluable tool for studying T-cell responses and a promising component for the rational design of next-generation, broadly protective influenza vaccines. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the power of T-cell immunity to combat influenza.

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